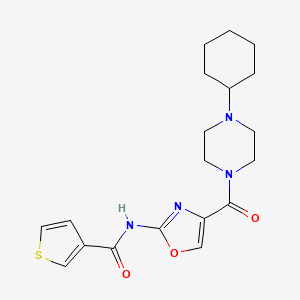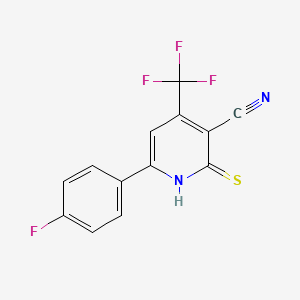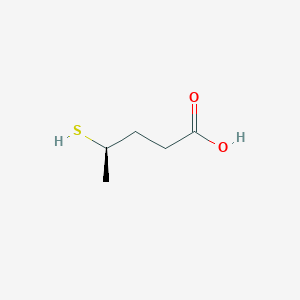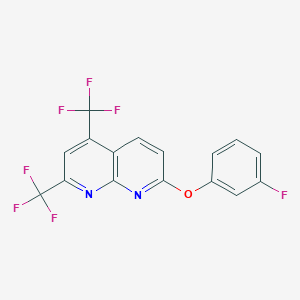
(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as (4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . They have shown promising results against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Neuroprotective Effects
Research suggests that (4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine (CMI) has neuroprotective effects . It has been found to protect dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system . This could potentially facilitate the clinical application of CMI to treat nervous system diseases associated with oxidative stress .
Fungicide Applications
While not directly related to (4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine, it’s worth noting that similar pyrazole-bearing compounds have been used as fungicides . For example, pyraclostrobin, a carbamate ester that is the methyl ester of [2- ({ [1- (4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]methoxycarbamic acid, has been used to control major plant pathogens .
Antiviral Activities
Indole derivatives, which share a similar structure to pyrazole derivatives, have demonstrated antiviral activities . While this is not a direct application of (4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine, it suggests potential avenues for further research.
Anti-HIV and Antitubercular Activities
Heterocycles based on the 1,2,3-triazole moiety, which is structurally similar to pyrazole, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV and antitubercular activities . This suggests that (4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine could potentially be explored for similar applications.
Antibacterial and Anticancer Activities
Again, while not a direct application of (4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine, the antibacterial and anticancer activities of indole derivatives suggest potential avenues for further research .
Orientations Futures
The future directions for the study of “(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its safety and hazards. This compound could also be studied for potential pharmacological effects, given the potent antileishmanial and antimalarial activities of similar compounds .
Mécanisme D'action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets for this compound.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways . For example, they can act as inhibitors, agonists, or antagonists, depending on the specific target and the structure of the derivative .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it is likely that this compound could affect multiple pathways. These could potentially include pathways related to inflammation, cancer, viral infections, and other diseases .
Pharmacokinetics
The molecular weight of the compound is 22169 , which is within the range generally considered favorable for oral bioavailability
Result of Action
Given the diverse biological activities associated with pyrazole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially influence the action of this compound .
Propriétés
IUPAC Name |
(4-chlorophenyl)-(1-methylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8/h2-7,11H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQMHFMFJQMYGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine | |
CAS RN |
1432680-19-7 |
Source


|
| Record name | (4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2356359.png)
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2356361.png)
![N-Cyclohexyl-2-(5-hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-acetamide](/img/structure/B2356362.png)
![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2356363.png)

![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2356366.png)






